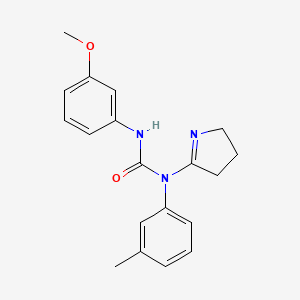
3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-methoxyphenyl)-3-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-methoxyphenyl)-3-(3-methylphenyl)urea is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-methoxyphenyl)-3-(3-methylphenyl)urea , also known by its CAS number 898414-74-9, is a synthetic organic molecule belonging to the class of ureas. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrrolidine ring, a methoxyphenyl group, and a methylphenyl moiety. The molecular formula is C19H21N3O2, with a molecular weight of approximately 321.39 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H21N3O2 |
| Molecular Weight | 321.39 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through the reduction of pyrrole derivatives.
- Attachment of the Methoxyphenyl Group : The methoxy group is introduced via electrophilic aromatic substitution.
- Formation of the Urea Linkage : This final step involves reacting intermediates with isocyanates or carbamoyl chlorides.
Anti-inflammatory Activity
Research has indicated that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. For instance, in microglial cells, it reduced inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) levels, which are critical mediators in inflammatory responses .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It was found to reduce cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cells at micromolar concentrations. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
The biological effects are likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been reported to inhibit phosphodiesterase (PDE) enzymes, leading to increased intracellular cAMP levels, which can modulate cellular signaling pathways involved in inflammation and cell survival .
- Receptor Interaction : It may also interact with various receptors involved in inflammatory signaling cascades.
Case Studies
- Microglial Cell Model : A study demonstrated that treatment with this compound significantly reduced the levels of inflammatory markers in microglial cells exposed to lipopolysaccharide (LPS), suggesting its potential use in neuroinflammatory conditions .
- Cancer Cell Lines : In another study focusing on breast cancer cells, the compound was shown to decrease cell viability by inducing apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-6-3-8-16(12-14)22(18-10-5-11-20-18)19(23)21-15-7-4-9-17(13-15)24-2/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKWFNOZVUYDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













